molecular formula C15H18N2O3S2 B2771674 (E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-36-7

(E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2771674
CAS No.: 682784-36-7
M. Wt: 338.44
InChI Key: HPYMAHNZJZHIND-ZRDIBKRKSA-N
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Description

(E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
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Properties

IUPAC Name

N-butyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-2-3-7-16-13(18)6-8-17-14(19)12(22-15(17)21)10-11-5-4-9-20-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,18)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYMAHNZJZHIND-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound characterized by its complex structure, which includes a thiazolidinone moiety and a furan ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure indicates the presence of key functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, similar to this compound, exhibit significant antimicrobial properties. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

A study conducted on related compounds demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were assessed, revealing that the presence of electron-donating groups significantly enhances antibacterial activity.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
(E)-N-butyl...16Bacillus subtilis

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of signaling pathways involved in cell survival.

A case study involving a related thiazolidinone compound demonstrated significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective dose ranges.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis via caspase activation
MCF-730Cell cycle arrest
A54920ROS generation

Mechanistic Insights

The biological activity of this compound is likely influenced by its structural features. The thiazolidinone core is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Lipophilicity and Bioavailability

Studies have shown that lipophilicity plays a crucial role in the bioavailability of thiazolidinone derivatives. Compounds with optimal lipophilic properties tend to exhibit better absorption and distribution in biological systems. This aspect is critical for the therapeutic efficacy of (E)-N-butyl... in clinical settings.

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